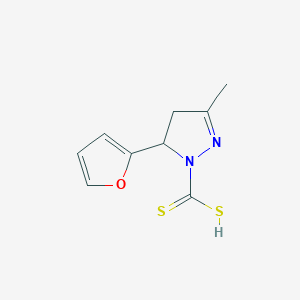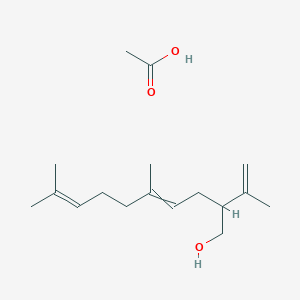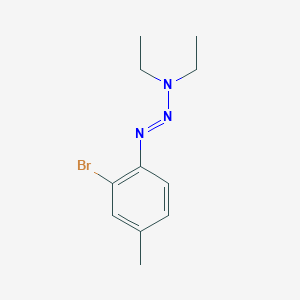
Carbonofluoridic acid;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonofluoridic acid, also known as formic acid, is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless, pungent liquid that is completely miscible with water and many polar solvents. Formic acid occurs naturally in the venom of ants and bees and is used in various industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods:
Hydrolysis of Methyl Formate: This method involves the hydrolysis of methyl formate (HCOOCH3) in the presence of water to produce formic acid and methanol.
Oxidation of Methanol: Methanol can be oxidized using a catalyst to produce formic acid.
Carbonylation of Methanol: This process involves the reaction of methanol with carbon monoxide in the presence of a strong acid to produce formic acid.
Industrial Production Methods
Industrially, formic acid is produced mainly by the hydrolysis of methyl formate. This process is preferred due to its efficiency and cost-effectiveness. The reaction is typically carried out in the presence of a strong acid catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Formic acid undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to methanol.
Dehydration: Formic acid can be dehydrated to produce carbon monoxide and water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Dehydration: Dehydration is typically carried out using sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Methanol (CH3OH).
Dehydration: Carbon monoxide (CO) and water (H2O).
Scientific Research Applications
Formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and as a source of carbon monoxide in various chemical reactions.
Biology: Formic acid is used in the preservation of biological specimens and as a disinfectant.
Medicine: It is used in the treatment of warts and as a component in some pharmaceutical formulations.
Industry: Formic acid is used in leather tanning, textile dyeing, and as a preservative in animal feed
Mechanism of Action
Comparison with Similar Compounds
Formic acid can be compared with other carboxylic acids such as:
Acetic Acid (CH3COOH): Acetic acid is a slightly larger molecule with similar properties but is less acidic than formic acid.
Propionic Acid (CH3CH2COOH): Propionic acid is another carboxylic acid that is less acidic and has a higher molecular weight than formic acid.
Butyric Acid (CH3CH2CH2COOH): Butyric acid is known for its unpleasant odor and is less acidic compared to formic acid
Formic acid is unique due to its high acidity and small molecular size, which makes it highly reactive and useful in various applications.
Properties
CAS No. |
676369-72-5 |
|---|---|
Molecular Formula |
C2H3FO4 |
Molecular Weight |
110.04 g/mol |
IUPAC Name |
carbonofluoridic acid;formic acid |
InChI |
InChI=1S/CHFO2.CH2O2/c2-1(3)4;2-1-3/h(H,3,4);1H,(H,2,3) |
InChI Key |
OMAXPDQNXCKMQM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)O.C(=O)(O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


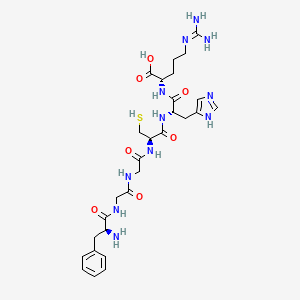
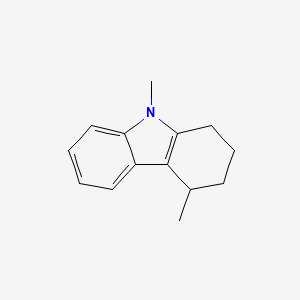
![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
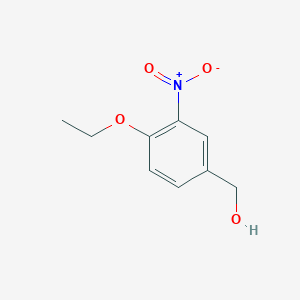
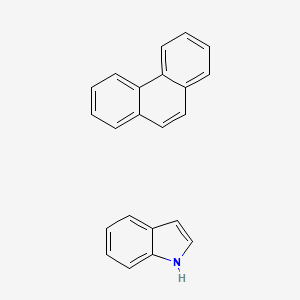
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
